molecular formula C19H17ClN2O2 B2625040 4-Chloro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide CAS No. 898411-92-2

4-Chloro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide

Cat. No. B2625040
CAS RN: 898411-92-2
M. Wt: 340.81
InChI Key: ZQKISXBNSPXWAZ-UHFFFAOYSA-N
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Description

Ofloxacin is a second-generation fluoroquinolone antibiotic . It’s often used as a topical treatment for ocular and otic infections . Like other fluoroquinolones, ofloxacin inhibits DNA gyrase and topoisomerase IV . It exhibits antibacterial efficacy against both gram-positive and gram-negative bacteria .


Molecular Structure Analysis

The molecular structure of Ofloxacin is C18H20FN3O4 . It’s also known as 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid .


Physical And Chemical Properties Analysis

Ofloxacin is slightly soluble in water, DMSO, methanol, and chloroform . It’s soluble in 1M NaOH (50 mg/mL) . The melting point is 250-257°C (dec.) .

Mechanism of Action

Ofloxacin works by inhibiting DNA gyrase and topoisomerase IV . These enzymes are necessary for bacterial DNA replication, transcription, repair, and recombination .

Safety and Hazards

Under UV light, Ofloxacin exhibits phototoxicity, disputing the mitochondrial membrane potential and inducing ROS-mediated DNA damage .

Future Directions

The future directions of fluoroquinolone antibiotics like Ofloxacin could involve the development of new enantiopure drugs . The potential advantages of this approach can be related to a higher therapeutic index due to better potency, selectivity, and fewer adverse effects .

properties

IUPAC Name

4-chloro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c20-15-6-3-12(4-7-15)19(24)21-16-10-13-2-1-9-22-17(23)8-5-14(11-16)18(13)22/h3-4,6-7,10-11H,1-2,5,8-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKISXBNSPXWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)Cl)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide

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